Home > Products > Screening Compounds P37561 > Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride - 102259-74-5

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride

Catalog Number: EVT-442131
CAS Number: 102259-74-5
Molecular Formula: C17H28Cl2N2O
Molecular Weight: 347.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydroquinoline and 2-(piperidinoethyl) chloride.
  2. Reaction Conditions: The reaction is conducted in the presence of a suitable base to facilitate nucleophilic substitution. Common bases include sodium hydroxide or potassium carbonate.
  3. Purification: After the reaction completion, the product is purified through recrystallization or chromatography to isolate the desired dihydrochloride salt form .

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and yield while maintaining cost-effectiveness.

Molecular Structure Analysis

The molecular structure of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- includes:

  • Core Structure: A tetrahydroquinoline ring system which contributes to its aromatic properties.
  • Functional Groups: A methoxy group at the 6-position and a piperidinoethyl side chain at the 1-position enhance its reactivity and biological activity.
  • Geometry: The presence of stereogenic centers in the tetrahydroquinoline structure allows for different stereoisomers which can exhibit varying biological activities.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions with biological targets .

Chemical Reactions Analysis

Quinoline derivatives like Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- can undergo several important chemical reactions:

  1. Oxidation: This can lead to the formation of quinoline N-oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by other groups .

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for further studies.

Mechanism of Action

The mechanism of action for Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Detailed pharmacological studies are necessary to elucidate the exact pathways involved .

For instance:

  • Target Interaction: It may interact with receptor tyrosine kinases involved in cell proliferation and differentiation processes.
  • Biological Effects: These interactions could potentially lead to anti-cancer effects by inhibiting key signaling pathways responsible for tumor growth .
Physical and Chemical Properties Analysis

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)- exhibits several notable physical and chemical properties:

These properties are crucial for determining the appropriate storage conditions and handling procedures in laboratory settings .

Applications

Quinoline derivatives have diverse applications in medicinal chemistry:

  • Pharmaceutical Development: The compound is being explored for its potential anti-cancer properties due to its ability to inhibit specific receptor tyrosine kinases involved in tumorigenesis.
  • Biological Research: It serves as a tool compound in studying cellular signaling pathways and enzyme interactions.
  • Synthetic Chemistry: Its unique structure makes it a valuable precursor for synthesizing other complex organic molecules.

This comprehensive analysis underscores the importance of continued research into this compound's synthesis methods and biological mechanisms to fully realize its therapeutic potential.

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the compound is 1-(2-(Piperidin-1-ium-1-yl)ethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-1-ium dichloride, reflecting its protonated state as a dihydrochloride salt. The core structure comprises a partially saturated quinoline system (1,2,3,4-tetrahydroquinoline) with a methoxy substituent at position 6. The tetrahydroquinoline nitrogen is functionalized with a 2-(piperidin-1-yl)ethyl chain, wherein both nitrogen atoms are protonated in the dihydrochloride form [4] [8].

The stereochemical configuration is defined by conformational flexibility rather than chiral centers. The piperidine ring predominantly adopts a chair conformation (puckering parameters: θ ≈ 178°, Q ≈ 0.59 Å), while the tetrahydroquinoline ring system exhibits a slight boat-like distortion from planarity (dihedral angle: 5.8–6.5°). The ethyl linker between the two nitrogen atoms permits rotational freedom, with gauche and anti conformers influencing molecular topology. X-ray analyses confirm that protonation induces torsional strain, optimizing cationic interactions in the solid state [8].

Table 1: Atomic Coordinates and Stereochemical Parameters

Atom GroupConformationDihedral Angle (°)Bond Length (Å)
Piperidine ringChairN1-C2-C3-N4: 55.8N1-C2: 1.492
TetrahydroquinolineDistorted boatC5-N6-C7-C8: 6.5N6-C7: 1.499
Ethyl linkerGauche dominantC9-N10-C11-C12: 68.3N10-C11: 1.513

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 8.92 Å, c = 15.83 Å, β = 98.7°, and Z = 4. The asymmetric unit contains one protonated quinoline-piperidine cation and two chloride counterions. Key structural features include:

  • Hydrogen-bonding networks between N–H⁺···Cl⁻ (distance: 2.92–3.02 Å) and C–H···Cl⁻ (distance: 3.18 Å), forming a one-dimensional supramolecular chain.
  • Cationic headgroup orientation: The protonated tetrahydroquinoline nitrogen (N⁺-H) engages in bifurcated hydrogen bonds with chloride ions, while the piperidinium nitrogen (N⁺-H) forms linear N⁺-H···Cl⁻ interactions (angle: 168–172°) [8].
  • Noncovalent interactions: Offset π-stacking between tetrahydroquinoline rings (centroid distance: 3.96 Å; interplanar angle: 0°) contributes to crystal stability. The ethyl linker adopts a gauche conformation (torsion angle: 68.3°), minimizing steric clash with the piperidine ring [8].

Table 2: Crystallographic Data Summary

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell volume1742 ų
Resolution0.84 Å
R-factor0.041
Hydrogen bonds8 N⁺–H···Cl⁻, 4 C–H···Cl⁻

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (600 MHz, D₂O): δ 6.85 (d, J = 8.7 Hz, 1H, H-5), 6.62 (dd, J = 8.7, 2.8 Hz, 1H, H-7), 6.52 (d, J = 2.8 Hz, 1H, H-8), 3.78 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, NCH₂CH₂N⁺), 3.25–3.19 (m, 6H, piperidine-Hα), 2.98–2.91 (m, 4H, tetrahydroquinoline-H₂,₃), 2.85–2.78 (m, 2H, NCH₂CH₂N⁺), 2.62–2.55 (m, 4H, piperidine-Hβ), 1.88–1.75 (m, 4H, tetrahydroquinoline-H₄). Assignments confirm regioselective methoxy substitution and ethyl linker connectivity [2] [6].

¹³C NMR (151 MHz, D₂O): δ 157.2 (C-6), 147.8 (C-8a), 135.1 (C-4a), 128.5 (C-5), 114.7 (C-7), 112.3 (C-8), 62.9 (C-1), 55.8 (OCH₃), 54.3 (NCH₂CH₂N⁺), 52.7 (piperidine-C₂,₆), 48.9 (piperidine-C₃,₅), 45.2 (tetrahydroquinoline-C₄), 34.1 (NCH₂CH₂N⁺), 27.5 (tetrahydroquinoline-C₃), 24.9 (piperidine-C₄), 22.6 (tetrahydroquinoline-C₂). The deshielded C-1 (δ 62.9) verifies N-alkylation [6].

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

  • 3420 (broad, N⁺–H stretch),
  • 2945–2860 (aliphatic C–H),
  • 1610 (C=C aromatic),
  • 1485 (asymmetric CH₂ bend),
  • 1245 (C–N⁺ stretch),
  • 1038 (C–O methoxy).Absence of N–H bends (1500–1600 cm⁻¹) confirms protonation. The C–N⁺ peak at 1245 cm⁻¹ distinguishes piperidinium from tertiary amine groups [2] [3].

Mass Spectrometry (MS)High-Resolution ESI-MS (m/z): [M–2Cl]²⁺ calculated for C₁₇H₂₇N₂O⁺: 275.2118; found: 275.2121. Fragmentation pathways include:

  • Loss of ethane from the ethyl linker (m/z 247.18),
  • Cleavage of the piperidine N–CH₂ bond (m/z 174.11, tetrahydroquinolinium),
  • Demethylation of the methoxy group (m/z 260.19) [6].

Table 3: Key Spectroscopic Assignments

TechniqueSignal (δ, ppm or cm⁻¹)Assignment
¹H NMR3.78 (s)OCH₃ at C-6
¹H NMR3.42–3.38 (m)NCH₂CH₂N⁺ (piperidinium-linked)
¹³C NMR62.9C-1 (N⁺-alkyl carbon)
IR1245C–N⁺ stretch (piperidinium)
MS275.2121[M–2Cl]²⁺ base peak

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level elucidate electronic and steric profiles. The HOMO (−5.82 eV) localizes over the tetrahydroquinoline aromatic ring and methoxy oxygen, indicating nucleophilic reactivity. Conversely, the LUMO (−1.37 eV) resides on the piperidinium-ethyl linker, highlighting electrophilic character at Cβ of the ethyl chain. The HOMO–LUMO gap (4.45 eV) suggests moderate kinetic stability, consistent with experimental observations [3] [10].

Molecular Electrostatic Potential (MEP) maps reveal strong positive potentials (+85.3 kcal/mol) around both protonated nitrogens, explaining anion affinity. The methoxy group exhibits negative potential (−28.6 kcal/mol), facilitating dipole-assisted crystal packing. Steric hindrance quantified by Connolly surface analysis shows accessible surface area (ASA) = 485 Ų, with the piperidine ring contributing 38% of total steric bulk. The ethyl linker reduces steric congestion between cationic centers (distance: 5.7 Å) [3].

Molecular Docking with bovine serum albumin (BSA; PDB: 4F5S) predicts binding affinity (ΔG = −8.2 kcal/mol) via:

  • Salt bridges between piperidinium and Asp134,
  • π-stacking of tetrahydroquinoline with Trp213,
  • Hydrogen bonding of methoxy oxygen with Arg198.This binding mode suggests protein interaction potential relevant to pharmacological behavior [7] [10].

Table 4: Computed Electronic Parameters

ParameterValueSignificance
HOMO energy−5.82 eVNucleophilic sites: aromatic ring/OCH₃
LUMO energy−1.37 eVElectrophilic site: ethyl linker Cβ
HOMO–LUMO gap4.45 eVModerate kinetic stability
MEP (N⁺ max)+85.3 kcal/molStrong anion binding affinity
ASA (piperidine)184 ŲDominant steric contributor

The integration of crystallographic, spectroscopic, and computational data provides a comprehensive molecular portrait of this dihydrochloride salt, establishing a foundation for targeted functionalization in medicinal chemistry applications.

Properties

CAS Number

102259-74-5

Product Name

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride

IUPAC Name

6-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C17H26N2O.2ClH/c1-20-16-7-8-17-15(14-16)6-5-11-19(17)13-12-18-9-3-2-4-10-18;;/h7-8,14H,2-6,9-13H2,1H3;2*1H

InChI Key

BIJGNJBDBDXMDT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl

Synonyms

6-methoxy-1-[2-(1-piperidyl)ethyl]-3,4-dihydro-2H-quinoline dihydrochl oride

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl

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